5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid
CAS No.:
Cat. No.: VC18362733
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9N3O3 |
---|---|
Molecular Weight | 207.19 g/mol |
IUPAC Name | 5-methyl-2-(3-methylimidazol-4-yl)-1,3-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C9H9N3O3/c1-5-7(9(13)14)11-8(15-5)6-3-10-4-12(6)2/h3-4H,1-2H3,(H,13,14) |
Standard InChI Key | QBNXDOSYWWEYHV-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=C(O1)C2=CN=CN2C)C(=O)O |
Introduction
5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid is a heterocyclic compound with a molecular formula of C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol . This compound combines an oxazole ring with an imidazole moiety, making it a complex structure with potential applications in various fields, including pharmaceuticals and organic synthesis.
Synthesis and Characterization
While specific synthesis methods for 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including condensation and cyclization processes. Characterization typically involves spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and HRMS to confirm the structure and purity of the compound.
Research Findings and Future Directions
Given the lack of specific research findings on 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid, future studies should focus on its synthesis optimization, biological evaluation, and potential applications in pharmaceuticals or materials science. The compound's unique structure suggests it could serve as a scaffold for designing new drugs or functional materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume